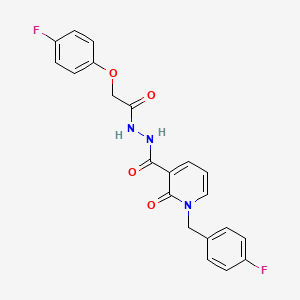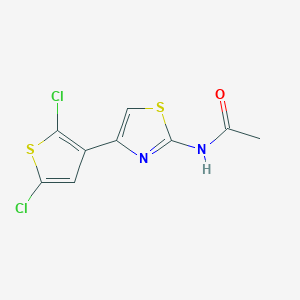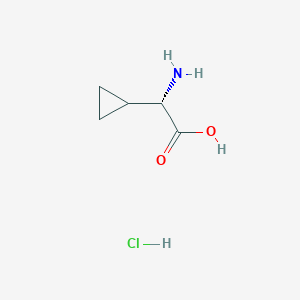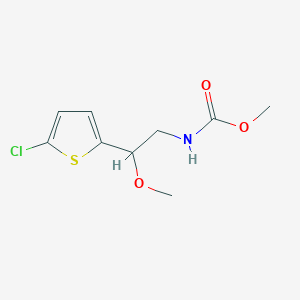
1-(4-fluorobenzyl)-N'-(2-(4-fluorophenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorobenzyl)-N'-(2-(4-fluorophenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C21H17F2N3O4 and its molecular weight is 413.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Supramolecular Architectures and Quantum Chemical Insights
A study focused on novel pyridine-based hydrazone derivatives, which included compounds similar to 1-(4-fluorobenzyl)-N'-(2-(4-fluorophenoxy)acetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide. It highlighted the rapid synthesis of these derivatives via ultrasonication at room temperature. The research delved into the optimized geometry, nonlinear optical (NLO) properties, and natural bond orbitals (NBOs) through density functional theory. It was found that intramolecular and intermolecular hydrogen bonds play a crucial role in structural stabilization, emphasizing the importance of non-covalent directional interactions in materials architecture (Khalid et al., 2021).
Biological Evaluation for In Vivo Studies
Another study synthesized and evaluated an analog of donepezil, aimed at in vivo studies of acetylcholinesterase (AChE). Though it demonstrated potent in vitro biological activity, the nonspecific distribution in brain regions suggested limitations for its application in in vivo studies of AChE (Lee et al., 2000).
Fluoride Sensors
Research on acylhydrazone derivatives presented the synthesis of compounds from their corresponding hydrazides, which were characterized for their response towards different anions. Specific reactions to the fluoride ion were observed, underlining the potential of these compounds as fluoride sensors. This application is relevant in various fields, including environmental monitoring and analytical chemistry (Jose et al., 2018).
Synthesis in Glycopeptide and Carbohydrate Chemistry
A study explored the use of fluorobenzoyl groups in the synthesis of glycopeptides and carbohydrates. These groups served as alternatives to traditional protective groups, demonstrating advantages in glycosidic bond formation and ease of removal. This research contributes to the field of synthetic chemistry, especially in the development of glycopeptides and carbohydrates with potential biological applications (Sjölin & Kihlberg, 2001).
Nonlinear Optical Properties and Material Science
Further studies have investigated the nonlinear optical properties of hydrazones, including compounds similar to the one of interest. These studies emphasize the potential of such compounds in optical device applications, such as optical limiters and switches. The research underscores the relevance of these compounds in developing materials with specific optical properties (Naseema et al., 2010).
Propiedades
IUPAC Name |
N'-[2-(4-fluorophenoxy)acetyl]-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O4/c22-15-5-3-14(4-6-15)12-26-11-1-2-18(21(26)29)20(28)25-24-19(27)13-30-17-9-7-16(23)8-10-17/h1-11H,12-13H2,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSZMQAYVDRWBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373057.png)





![trans-Octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B2373063.png)
![ethyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2373066.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2373068.png)

![1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2373073.png)
![Chromen-2-one, 3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-](/img/structure/B2373075.png)
